molecular formula C13H11Cl2N3O3S B3566260 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide

2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide

Cat. No.: B3566260
M. Wt: 360.2 g/mol
InChI Key: PRPWDGGRSXHOSP-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 3,4-dichlorobenzyl chloride and a thiol compound under basic conditions to form the thioether linkage.

    Acylation Reaction:

    Pyrimidine Ring Formation: The construction of the pyrimidine ring through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the pyrimidine ring, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced aromatic or pyrimidine derivatives.

    Substitution Products: Functionalized aromatic or pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Use in studying biological pathways and interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Potential therapeutic applications based on its biological activity.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Application in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxyphenyl)acetamide
  • 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxybenzyl)acetamide

Uniqueness

The uniqueness of 2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c14-8-2-1-7(3-9(8)15)5-22-6-11(19)17-10-4-16-13(21)18-12(10)20/h1-4H,5-6H2,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPWDGGRSXHOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSCC(=O)NC2=CNC(=O)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide
Reactant of Route 2
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2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide
Reactant of Route 5
2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide
Reactant of Route 6
2-((3,4-Dichlorobenzyl)thio)-N-(2,4-dihydroxypyrimidin-5-yl)acetamide

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